Amino-PEG27-amine
Overview
Description
This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . The structure of Amino-PEG27-amine allows it to be highly soluble in water and other polar solvents, making it a versatile tool in various scientific applications .
Mechanism of Action
Target of Action
Amino-PEG27-amine is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
This compound, as a PROTAC linker, connects two different ligands: one ligand for an E3 ubiquitin ligase and the other for the target protein . By binding to both the E3 ubiquitin ligase and the target protein, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within cells. The selective degradation of target proteins can influence various downstream effects, depending on the specific functions of the degraded proteins.
Pharmacokinetics
The pharmacokinetics of this compound, like other therapeutic peptides, is unique compared to large proteins or small molecule drugs . Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . They are administered either by the intravenous, subcutaneous, or intramuscular route .
Result of Action
The result of this compound’s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific roles of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially alleviate disease symptoms.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Amino-PEG27-amine are largely defined by its role as a linker in PROTACs . The this compound linker interacts with both the E3 ubiquitin ligase and the target protein, facilitating their proximity and enabling the transfer of ubiquitin from the E3 ligase to the target protein . This ubiquitination signals for the degradation of the target protein .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the degradation of target proteins via the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex with the E3 ubiquitin ligase and the target protein . The this compound linker binds to both the E3 ligase and the target protein, bringing them into close proximity . This allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the stability of the PROTACs it forms and the degradation rates of the target proteins . Over time, the effects of this compound may diminish as the PROTACs degrade or as the target proteins are replenished within the cell .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models would be dependent on the specific PROTAC and target protein being studied. High doses could potentially lead to more extensive protein degradation, but could also result in off-target effects or toxicity .
Metabolic Pathways
As a component of PROTACs, this compound could potentially interact with enzymes involved in protein ubiquitination and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be influenced by the properties of the PROTACs it forms . These properties could include the size and charge of the PROTAC, as well as any specific binding interactions with cellular transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound would depend on the specific PROTAC and target protein. For example, if the target protein is located in the nucleus, the this compound-containing PROTAC would also be localized to the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-PEG27-amine can be synthesized through a multi-step process involving the polymerization of ethylene oxide followed by functionalization with amine groups. The initial step involves the polymerization of ethylene oxide to form polyethylene glycol (PEG). This is typically achieved using a dibenzyl-protected amine functional initiator . The resulting PEG is then modified to introduce amine groups at both ends through a series of chemical reactions, including deprotection and subsequent amination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The process is optimized to ensure high purity and yield of the final product. The functionalization steps are carried out in specialized reactors equipped to handle the necessary reagents and conditions .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG27-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Acylation Reactions: The amine groups can react with acyl chlorides or anhydrides to form amides.
Reductive Amination: The compound can undergo reductive amination with aldehydes or ketones in the presence of reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Alkyl halides, solvents like dichloromethane, and bases such as triethylamine.
Acylation: Acyl chlorides or anhydrides, solvents like dichloromethane, and bases such as pyridine.
Reductive Amination: Aldehydes or ketones, reducing agents like sodium cyanoborohydride, and solvents like methanol.
Major Products
Substitution Reactions: Alkylated derivatives of this compound.
Acylation Reactions: Amide derivatives of this compound.
Reductive Amination: Secondary or tertiary amines.
Scientific Research Applications
Amino-PEG27-amine is widely used in scientific research due to its versatility and functional properties. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Amino-PEG18-amine: A shorter PEG-based linker with similar functional groups.
Amino-PEG12-amine: Another PEG-based linker with a shorter chain length.
Uniqueness
Amino-PEG27-amine is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring extended reach or enhanced solubility .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H116N2O27/c57-1-3-59-5-7-61-9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-51-83-53-55-85-56-54-84-52-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-62-8-6-60-4-2-58/h1-58H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMAXTLPFBXOND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H116N2O27 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1249.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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